Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-5-8-6(9-12-5)7(10)11-4-2/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDPMYFYUQZZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665322 | |
| Record name | Ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163719-78-6 | |
| Record name | Ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Amidoximes with Activated Esters
A foundational approach for synthesizing 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acid derivatives. For ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate, this method begins with the formation of a vinyl-substituted amidoxime intermediate. Ethyl 2-cyanoacetate is treated with hydroxylamine hydrochloride under basic conditions to yield the corresponding amidoxime. Subsequent reaction with a vinyl-containing acyl chloride, such as acryloyl chloride, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) facilitates cyclization to form the oxadiazole ring .
Reaction Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Yield: 60–75%
This method’s efficiency depends on the steric and electronic properties of the acyl chloride. The vinyl group’s electron-withdrawing nature accelerates cyclization but may necessitate prolonged reaction times for complete conversion.
Copper-Catalyzed Oxidative Coupling
Inspired by advancements in transition metal-catalyzed heterocycle synthesis, copper-mediated oxidative coupling offers a scalable route. Arylacetic acids and hydrazides undergo dual oxidation under an oxygen atmosphere in the presence of copper(I) iodide (CuI) to form 1,3,4-oxadiazoles . While this method primarily targets 1,3,4 isomers, modifications such as substituting the hydrazide with a vinyl-bearing precursor and adjusting the catalyst system (e.g., Cu(II) salts) could favor 1,2,4-oxadiazole formation.
Key Considerations:
-
Oxidizing Agent: Molecular oxygen or tert-butyl hydroperoxide (TBHP)
-
Temperature: 80–100°C
-
Yield: 50–65% (hypothetical for 1,2,4 derivatives)
Comparative studies suggest that copper catalysis reduces reliance on prefunctionalized starting materials, though regioselectivity remains a challenge for 1,2,4-oxadiazoles.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics and selectivity in heterocyclic synthesis. A one-pot protocol involves heating a mixture of ethyl cyanoacetate, hydroxylamine, and vinyl acetyl chloride under microwave conditions (150°C, 300 W). The rapid dielectric heating promotes cyclodehydration, yielding the target compound in 70–80% purity after recrystallization .
Advantages:
-
Time: 15–30 minutes vs. 12–24 hours for conventional methods
-
Byproduct Minimization: Reduced formation of hydrolyzed or dimerized products
Solid-Phase Synthesis for High-Throughput Applications
Solid-supported synthesis enables parallel production of oxadiazole derivatives. A resin-bound amidoxime reacts with vinyl acetic acid immobilized via a Wang resin linker. Cleavage with trifluoroacetic acid (TFA) releases the product, which is esterified in situ with ethanol. This method achieves 85–90% purity, ideal for combinatorial libraries .
Table 1: Comparison of Preparation Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Amidoxime Cyclization | DCM, RT, 24 h | 60–75 | 95 | Moderate |
| Copper Catalysis | CuI, O₂, 80°C, 12 h | 50–65 | 90 | High |
| Microwave-Assisted | 150°C, 300 W, 30 min | 70–80 | 98 | Low |
| Solid-Phase Synthesis | Wang resin, TFA cleavage | 85–90 | 85–90 | High |
Post-Functionalization Strategies
Introducing the vinyl group after oxadiazole ring formation offers an alternative pathway. Ethyl 5-bromo-1,2,4-oxadiazole-3-carboxylate undergoes palladium-catalyzed Heck coupling with ethylene gas to install the vinyl moiety. Using tetrakis(triphenylphosphine)palladium(0) and triethylamine in dimethylformamide (DMF) at 100°C achieves 55–60% conversion .
Challenges:
-
Regioselectivity: Competing coupling at the ester oxygen necessitates protective group strategies.
-
Catalyst Loading: High Pd concentrations (5–10 mol%) increase costs.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using a ball mill minimizes waste generation. Equimolar amounts of ethyl cyanoacetate, hydroxylamine hydrochloride, and vinyl acetic acid are ground with potassium carbonate as a base. The exothermic reaction completes within 2 hours, yielding 65–70% product with >99% atom economy .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The carboxylate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Amides or esters.
Scientific Research Applications
Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The vinyl group can undergo further chemical modifications, enhancing the compound’s activity and specificity .
Comparison with Similar Compounds
Structural Variations and Similarity Analysis
Ethyl 1,2,4-oxadiazole-3-carboxylates exhibit diverse substituents at position 5, influencing their physicochemical and biological properties. Key analogues include:
| Compound Name | Substituent (R) | CAS Number | Similarity Score | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate | Vinyl | 163719-78-6 | 0.91 | C₇H₈N₂O₃ | 168.16 |
| Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | Ethyl | 1245645-77-5 | 0.92 | C₆H₈N₂O₃ | 156.14 |
| Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate | Chloromethyl | 1009620-97-6 | 0.91 | C₅H₆ClN₂O₃ | 180.57 |
| Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | Phenyl | 16691-25-1 | 0.97 | C₁₁H₁₀N₂O₃ | 218.21 |
| Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | Methyl | 40699-38-5 | 0.96 | C₆H₈N₂O₃ | 156.14 |
Key Observations :
Physicochemical Properties
- Solubility : Polar substituents (e.g., chloromethyl) increase hydrophilicity, while aromatic groups (phenyl) enhance lipophilicity .
- Reactivity : The vinyl group enables conjugation or polymerization, unlike saturated alkyl chains .
- Analytical data : Predicted collision cross-sections (CCS) for the vinyl derivative range from 133.9–145.0 Ų (e.g., [M+H]+: 134.0 Ų) .
Biological Activity
Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate is a compound that belongs to the oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms, with a carboxylate group attached to one of the carbons. The presence of the vinyl group enhances its reactivity and potential for polymerization, making it a valuable building block in organic synthesis. The ethyl ester group increases solubility, which is beneficial for biological assays.
Biological Activity Overview
Research indicates that derivatives of ethyl 1,2,4-oxadiazole-3-carboxylate exhibit a range of biological activities:
- Anticancer Activity : Compounds containing the oxadiazole moiety have shown promise in inhibiting various cancer cell lines. For instance, studies have demonstrated that certain oxadiazole derivatives exhibit cytotoxic effects against human leukemia and breast cancer cell lines (CEM-13 and MCF-7) with IC50 values in the low micromolar range .
- Antimicrobial Properties : Oxadiazoles have been reported to possess antibacterial and antifungal properties. The structural features of oxadiazoles contribute to their ability to disrupt microbial cell membranes or inhibit vital metabolic processes .
- Anti-inflammatory Effects : Some derivatives have shown inhibitory effects on inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Synthesis and Evaluation
The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Vinyl group enhances reactivity | Anticancer, antimicrobial |
| Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate | Trichloromethyl group | Increased nucleophilicity |
| Ethyl 3-(substituted phenyl)-1,2,4-oxadiazole-5-carboxylate | Substituted phenyl rings | Enhanced lipophilicity |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxicity of various oxadiazole derivatives against multiple cancer cell lines. This compound showed significant activity against MCF-7 cells with an IC50 value of approximately 10 μM. Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner .
- Antimicrobial Evaluation : In vitro studies assessed the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at concentrations as low as 50 μg/mL .
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that these compounds may interact with specific cellular targets such as enzymes involved in cell proliferation or signaling pathways associated with apoptosis. Molecular docking studies have indicated potential interactions with proteins relevant to cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate?
- Answer : Synthesis typically involves cyclization reactions starting from precursors like ethyl 5-chloro-oxadiazole derivatives and vinyl-containing reagents. For example, hydrazine intermediates can undergo cyclization under reflux in solvents such as ethanol or acetonitrile, with catalysts like phosphorus pentachloride (PCl₅) . Purification often employs recrystallization (using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity. Reaction yields (50–70%) depend on temperature control and stoichiometric ratios of reactants .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms vinyl and oxadiazole ring proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm; ester carbonyl at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ predicted at ~211.05 m/z) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
Q. What are the key physicochemical properties of this compound?
- Answer :
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis?
- Answer :
- Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs. For example, higher yields (70–75%) are achieved in ethanol at 80°C with 1.2 eq. PCl₅ .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track cyclization progress (e.g., disappearance of hydrazine N-H stretches at ~3300 cm⁻¹) .
- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h with comparable yields .
Q. How should contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?
- Answer :
- Assay Standardization : Compare minimum inhibitory concentration (MIC) protocols (e.g., broth microdilution vs. agar diffusion) .
- Structural-Activity Analysis : Test analogs (e.g., replacing vinyl with methylthiazole) to identify pharmacophores. For instance, vinyl groups may enhance membrane permeability in Gram-negative bacteria .
- Cytotoxicity Controls : Verify activity is not due to nonspecific toxicity (e.g., mammalian cell viability assays at 10–100 µM) .
Q. What computational strategies predict the compound’s mechanism of action?
- Answer :
- Molecular Docking : Simulate binding to bacterial enoyl-ACP reductase (FabI) or human cyclooxygenase-2 (COX-2) using AutoDock Vina. Oxadiazole rings show strong hydrogen bonding with active-site residues .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent derivatives .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., moderate intestinal absorption due to logP ~1.8) .
Q. What challenges arise during scale-up from lab to pilot plant?
- Answer :
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce waste .
- Continuous Flow Reactors : Enhance heat transfer and reduce side reactions (e.g., polymerization of vinyl groups) .
- Purification : Switch from column chromatography to fractional crystallization for cost efficiency .
Safety and Handling
Q. What safety precautions are essential when handling this compound?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in amber vials under nitrogen at 2–8°C to prevent hydrolysis of the ester group .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Answer :
- Meta-Analysis : Compare datasets for common variables (e.g., bacterial strain, compound purity). For example, >90% purity is critical for reproducible MIC values .
- Synchrotron Crystallography : Resolve binding modes in enzyme complexes to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
